Fluciclovine - 222727-43-7

Fluciclovine

Catalog Number: EVT-268275
CAS Number: 222727-43-7
Molecular Formula: C5H8FNO2
Molecular Weight: 133.12 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

General Synthetic Strategies:

  • Cyclization of linear precursors: A common strategy involves the formation of the cyclobutane ring through intramolecular cyclization reactions. [, , ]
  • Functional group transformations: The introduction of the fluorine atom and amino group typically involves multi-step functional group transformations of suitable precursors. [, ]

Specific Synthetic Examples:

  • Synthesis of [18F]FACBC: This radiolabeled derivative is particularly important for PET imaging. Its synthesis typically involves nucleophilic fluorination using [18F]fluoride on a suitable precursor, such as a cyclic sulfamidate. [, ]
  • Synthesis of Boronated Derivatives: Researchers have synthesized boron-containing derivatives of FACBC as potential agents for boron neutron capture therapy (BNCT). These syntheses often utilize carborane chemistry, involving the incorporation of carborane cages into the FACBC structure. [, , ]
Future Directions
  • Expanding Clinical Applications: Further research is needed to fully establish the clinical utility of [18F]FACBC PET in prostate cancer management, including its role in staging, restaging, and guiding treatment decisions. [, ]
  • Exploring Applications in Other Cancers: Given its mechanism of action, investigating the potential of [18F]FACBC PET in imaging other cancer types that overexpress amino acid transporters is warranted.
  • Developing Novel Derivatives: Continued development of novel FACBC derivatives with improved properties, such as enhanced tumor specificity or therapeutic potential, is crucial. [, , , ]
Source and Classification

Fluciclovine belongs to the class of non-natural amino acids. It is classified as a radiopharmaceutical due to its application in medical imaging. The compound is synthesized with fluorine-18, a radioactive isotope that allows for its detection using PET scanners. Its uptake in tissues is mediated by specific amino acid transporters, making it a valuable tool in oncological imaging .

Synthesis Analysis

Methods and Technical Details

The synthesis of fluciclovine involves several steps that can be automated for efficiency. The most common method utilizes a FASTlab synthesizer, which employs single-use cassette kits for the production of fluorine-18 labeled fluciclovine. The process begins with the preparation of a precursor compound that undergoes fluorination to introduce the radioactive isotope.

Key technical details include:

  • Yield: The radioactivity yield of fluciclovine synthesis is approximately 49.1% with a radiochemical purity exceeding 99% .
  • Purification: After synthesis, the product undergoes purification through solid-phase extraction and ion chromatography to ensure high purity and suitable formulation for clinical use .
  • Quality Control: Radiochemical purity is assessed using thin-layer chromatography, while the final product is formulated in a citrate buffer for stability .
Molecular Structure Analysis

Structure and Data

Fluciclovine's molecular formula is C5_5H8_8F1_1N1_1O2_2, with a molecular weight of approximately 145.12 g/mol. The structure features a cyclobutane ring with an amino group and a carboxylic acid functional group, along with a fluorine atom attached to one of the carbon atoms in the ring.

Key structural data includes:

  • IUPAC Name: 1-amino-3-fluorocyclobutane-1-carboxylic acid
  • Chemical Structure:
    Structure C5H8FNO2\text{Structure }\text{C}_5\text{H}_8\text{F}\text{N}\text{O}_2

This unique structure allows fluciclovine to mimic natural amino acids, facilitating its uptake by tumor cells via transport mechanisms .

Chemical Reactions Analysis

Reactions and Technical Details

Fluciclovine undergoes specific chemical reactions during its synthesis, particularly involving deprotection steps where protecting groups are removed to yield the final product. The reactions typically include:

  • Deprotection: Removal of protecting groups from the precursor using sodium hydroxide followed by acidic hydrolysis.
  • Purification Steps: Involves passing through various columns (ion retardation, alumina, reverse-phase) to isolate the desired compound from by-products and unreacted materials .

These reactions are crucial for achieving high yields and purity necessary for clinical applications.

Mechanism of Action

Process and Data

Fluciclovine functions as a tracer by mimicking leucine, an essential amino acid. Its uptake into cells occurs primarily through two transporters:

  • L-type Amino Acid Transporter 1 (LAT1): Facilitates sodium-independent transport.
  • Alanine-Serine-Cysteine Transporter 2 (ASCT2): Mediates sodium-dependent uptake.

Upon administration, fluciclovine is taken up by rapidly proliferating tumor cells due to their increased demand for amino acids, allowing for enhanced imaging contrast during PET scans . Importantly, fluciclovine does not get incorporated into proteins but reflects metabolic activity akin to glutamine uptake in tumors .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Fluciclovine exhibits several physical and chemical properties relevant to its function as a radiotracer:

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in water due to its carboxylic acid group.
  • Stability: Stable under standard laboratory conditions but requires careful handling due to its radioactive nature.

Additional relevant data includes:

  • pH: The formulation pH is typically maintained around neutral (6-7) for optimal stability and solubility.
  • Half-life: The half-life of fluorine-18 is approximately 109.8 minutes, necessitating timely administration post-synthesis .
Applications

Scientific Uses

Fluciclovine has significant applications in clinical oncology:

  • Prostate Cancer Imaging: Primarily used for detecting recurrent prostate cancer when traditional imaging modalities fail.
  • Research Applications: Investigated for potential use in imaging other cancers such as breast cancer, where its uptake characteristics are being studied .

Ongoing research continues to explore its efficacy in various malignancies, leveraging its unique properties as an amino acid analogue to provide insights into tumor metabolism and treatment response.

Molecular Mechanisms of Fluciclovine Uptake and Cellular Internalization

Role of Amino Acid Transporters in Fluciclovine Accumulation

Fluciclovine (anti-1-amino-3-¹⁸F-fluorocyclobutane-1-carboxylic acid, ¹⁸F-FACBC) is a synthetic leucine analog whose tumor-selective accumulation is predominantly mediated by amino acid transporters overexpressed in prostate cancer and other malignancies. Unlike natural amino acids, fluciclovine does not undergo significant metabolic incorporation into proteins, allowing its accumulation to reflect transport activity rather than downstream metabolism [1] [3].

ASCT2 and LAT1 Transporter Dynamics in Tumor Microenvironments

The primary transporters facilitating fluciclovine uptake are the sodium-dependent alanine-serine-cysteine transporter 2 (ASCT2, SLC1A5) and the sodium-independent L-type amino acid transporter 1 (LAT1, SLC7A5). ASCT2 mediates initial plasma membrane translocation, while LAT1 enables concentrative accumulation against gradients. These transporters exhibit significant overexpression in prostate cancer cells compared to benign tissues, correlating with tumor aggressiveness [1] [6].

Table 1: Key Transporters Mediating Fluciclovine Uptake in Prostate Cancer

TransporterClassificationSodium DependenceExpression in PCa vs. Benign TissuePrimary Functional Role
ASCT2 (SLC1A5)Neutral AA exchangerDependent3-5 fold increaseInitial cellular uptake
LAT1 (SLC7A5)Large neutral AA transporterIndependent5-10 fold increaseConcentrative accumulation

Differential expression patterns critically influence diagnostic specificity. In glioblastoma models, fluciclovine demonstrates superior tumor-to-background ratios (TBR = 2.5) compared to [¹⁸F]FET (TBR = 1.8), attributed to LAT1/ASCT2 upregulation in tumor neovasculature and malignant cells [3]. Competitive inhibition studies confirm specificity: excess non-radioactive fluciclovine or transporter-specific inhibitors (e.g., 2-PMPA for ASCT2, BCH for LAT1) reduce tracer accumulation by >70% in vitro and in vivo [1] [6].

pH-Dependent Modulation of Transporter Activity

Tumor microenvironments exhibit marked acidosis (pH 6.5–7.0) due to glycolytic metabolism (Warburg effect). This acidity dynamically upregulates LAT1 activity rather than ASCT2. Mechanistically, protonation enhances LAT1’s affinity for substrates like fluciclovine by inducing conformational changes in its extracellular domain. Consequently, acidic conditions (pH ≤ 6.8) increase fluciclovine uptake velocity (Vₘₐₓ) by 30–50% in prostate cancer cell lines (LNCaP, PC-3) [1] [7].

This pH sensitivity provides a biological amplification mechanism: as tumors grow and acidify their microenvironment, LAT1-mediated fluciclovine transport escalates, enhancing signal intensity on positron emission tomography (PET) images. Notably, alkaline conditions (pH ≥ 7.4) suppress LAT1 activity, explaining reduced background uptake in normal tissues [1].

Androgen Receptor Signaling Pathways Influencing Transporter Expression

Fluciclovine uptake exhibits androgen sensitivity in receptor-positive prostate cancers. Androgen deprivation therapy (ADT) downregulates SLC7A5 (LAT1) and SLC1A5 (ASCT2) transcription via reduced androgen receptor (AR) binding to promoter regions. In LNCaP cells, dihydrotestosterone (DHT) stimulation increases LAT1 protein expression 2.5-fold within 24 hours, correlating with 80% higher fluciclovine accumulation [1] [6].

Conversely, castration-resistant prostate cancer (CRPC) often exhibits restored transporter expression through AR splice variants (AR-V7) or alternative pathways (MYC amplification). This explains retained fluciclovine avidity in advanced disease despite androgen blockade. Clinical studies confirm SUVmax remains strongly correlated with biopsy positivity (p = 0.003) in CRPC patients [4] [6].

Intracellular Trafficking and Retention Mechanisms

Compartmentalization Patterns in Malignant vs. Benign Tissues

Once internalized, fluciclovine exhibits distinct subcellular distribution between malignant and benign cells. In prostate cancer, it concentrates in the cytosol and nucleoplasm, with minimal association with organelles like mitochondria or lysosomes. Autoradiography of resected tumors shows homogeneous intralesional distribution, correlating with viable tumor regions on histopathology [6].

In benign prostatic hyperplasia (BPH), uptake is significantly lower and compartmentalized within stromal components. This differential distribution underpins fluciclovine’s ability to distinguish aggressive malignancies:

Table 2: Fluciclovine Compartmentalization and Diagnostic Performance in Primary Prostate Cancer

Tissue TypeCellular Distribution PatternMedian SUVmax (Range)Target-to-Background Ratio (TBR) vs. MuscleHistopathologic Correlation
ISUP Grade 4–5 PCaDiffuse cytosolic/nuclear8.7 (5.1–12.8)4.2 ± 0.8100% sensitivity at SUVmax >4.0
ISUP Grade 2–3 PCaFocal cytosolic5.3 (3.0–7.1)2.5 ± 0.678% sensitivity
Benign (BPH)Stromal localization2.1 (1.6–3.8)1.2 ± 0.3Specificity 68% at TBR-L3 ≥1.5

Data derived from [4] [6]. ISUP: International Society of Urological Pathology grade.

Compared to [¹¹C]Choline PET/CT, fluciclovine shows significantly higher specificity for high-grade tumors (ISUP 4–5) due to reduced background urinary activity and selective transporter expression. In a surgical validation study, fluciclovine TBR using bone marrow background (TBR-L3 ≥1.5) detected clinically significant lesions with 85% sensitivity and 68% specificity, outperforming choline-based imaging (AUC 0.81 vs. 0.73) [6].

Metabolic Inertness and Implications for Prolonged Tumor Visualization

A critical pharmacologic advantage of fluciclovine is its resistance to metabolic breakdown. Unlike natural amino acids or [¹¹C]methionine, it undergoes negligible deamination, transamination, or incorporation into proteins. This inertness arises from its cyclobutane ring structure, which sterically hinders enzymatic recognition by aminotransferases and aminoacyl-tRNA synthetases [1] [3].

Consequently, intracellular retention is prolonged (t₁/₂ >120 minutes), enabling extended imaging windows without signal degradation from radioactive metabolites. Kinetic modeling in glioblastoma confirms reversible binding (k₃ = 0.6 min⁻¹, k₄ = 0.47 min⁻¹) without trapping, consistent with non-metabolized transport equilibrium [3]. Clinically, this translates to stable tumor visualization between 15–60 minutes post-injection, maximizing flexibility in image acquisition protocols [3] [6].

In bone metastases—a major challenge in prostate cancer—fluciclovine accumulation reflects viable tumor burden rather than reactive osteoblastic activity. Biopsy-validated studies demonstrate SUVmax ≥5.1 reliably indicates malignancy (sensitivity 78%, specificity 40%), with higher values correlating with adenocarcinoma burden on histopathology (p = 0.002) [4]. This metabolic stability thus provides a critical advantage over bone scintigraphy, which detects remodeling rather than active tumor.

Table 3: Diagnostic Thresholds for Fluciclovine PET in Prostate Cancer Bone Metastases

ParameterThresholdSensitivity (%)Specificity (%)Clinical Implication
SUVmax≥5.110040All lesions above this threshold malignant
SUVmax4.0–5.07852High probability of malignancy
SUVmean>8.7 (vs. ≤4.7)8568Predicts biopsy-confirmed adenocarcinoma (p = 0.003)

Data derived from [4].

Properties

CAS Number

222727-43-7

Product Name

Fluciclovine

IUPAC Name

1-amino-3-fluorocyclobutane-1-carboxylic acid

Molecular Formula

C5H8FNO2

Molecular Weight

133.12 g/mol

InChI

InChI=1S/C5H8FNO2/c6-3-1-5(7,2-3)4(8)9/h3H,1-2,7H2,(H,8,9)

InChI Key

NTEDWGYJNHZKQW-UHFFFAOYSA-N

SMILES

C1C(CC1(C(=O)O)N)F

Solubility

Soluble in DMSO

Synonyms

(18F)GE-148
(1R,3R)-1-amino-3(18F)fluorocyclobutane-1-carboxylic acid
1-amino-3-fluorocyclobutane-1-carboxylic acid
anti-(18F)FACBC
Axumin
cyclobutanecarboxylic acid, 1-amino-3-(fluoro-18F)-, trans-
F(18)-FACBC
F(18)1-amino-3-fluorocyclobutane-1-carboxylic acid
F-FACBC
fluciclovine (18F)
fluciclovine F 18
fluciclovine F-18
GE-148 (18F)
GE-148 F-18
NMK 36
NMK-36
NMK36 cpd

Canonical SMILES

C1C(CC1(C(=O)O)N)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.